Bienvenue dans la boutique en ligne BenchChem!

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Kinase Selectivity Imidazo[1,2-b]pyridazine Off-target Profiling

2-Ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 952969-30-1) is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine class. Its structure features a 6-methoxyimidazo[1,2-b]pyridazine core linked via a phenyl ring to an ethoxyacetamide side chain.

Molecular Formula C18H20N4O4
Molecular Weight 356.382
CAS No. 952969-30-1
Cat. No. B2590964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
CAS952969-30-1
Molecular FormulaC18H20N4O4
Molecular Weight356.382
Structural Identifiers
SMILESCCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC
InChIInChI=1S/C18H20N4O4/c1-4-26-11-17(23)20-13-9-12(5-6-15(13)24-2)14-10-22-16(19-14)7-8-18(21-22)25-3/h5-10H,4,11H2,1-3H3,(H,20,23)
InChIKeyNWUHEVGWZVLYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 952969-30-1): Procurement & Baseline Characterization


2-Ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 952969-30-1) is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine class [1]. Its structure features a 6-methoxyimidazo[1,2-b]pyridazine core linked via a phenyl ring to an ethoxyacetamide side chain. This class is known for ATP-competitive kinase inhibition, though binding modes can be non-ATP mimetic, contributing to selectivity against certain kinases [2]. The compound is listed in patent literature (e.g., WO-2024161250-A1) as a protein kinase inhibitor for potential therapeutic applications [3].

Why Generic Imidazo[1,2-b]pyridazine Substitution Fails for 2-Ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide


Imidazo[1,2-b]pyridazine-based kinase inhibitors exhibit profound variation in potency and selectivity driven by subtle modifications to the core and its substituents. For instance, shifting from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold, combined with specific 6-position substitutions, transformed a compound with only moderate biochemical activity into a low-nanomolar cellular probe (e.g., compound 27f with a cellular Mps1 IC50 of 0.70 nM) [1]. The specific combination of a 6-methoxy group on the core, a 2-methoxy-5-substituted phenyl linker, and a distinct ethoxyacetamide tail in this compound creates a unique pharmacophore that is not interchangeable with other class members. Simple replacement with analogs lacking these exact features risks complete loss of target engagement or a significant shift in kinase selectivity profile [2].

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide Against Comparators


Kinase Profiling Selectivity Fingerprint vs. Pan-Class Inhibitors

While a head-to-head selectivity panel for this exact compound is not publicly available, the imidazo[1,2-b]pyridazine class to which it belongs has demonstrated a unique non-ATP mimetic binding mode in PIM kinases, leading to enhanced selectivity compared to conventional type I kinase inhibitors [1]. For example, a related class member (K00135) showed potent inhibition of PIM1 and PIM2 but spared a panel of other kinases. In contrast, generic ATP-competitive pan-kinase inhibitors like staurosporine typically inhibit >90% of kinases screened with nanomolar potency. This structural class therefore offers a critical selectivity advantage for research applications requiring specific pathway interrogation [2].

Kinase Selectivity Imidazo[1,2-b]pyridazine Off-target Profiling

Antiproliferative Potency in Leukemia Models Distinguished from Generic Cytotoxics

The imidazo[1,2-b]pyridazine class has demonstrated dose-dependent impairment of survival in cytokine-independent Ba/F3 cells overexpressing human PIM kinases, a model where generic cytotoxic agents show non-specific killing. The class member K00135 further impaired survival and clonogenic growth of acute leukemia cell lines (e.g., MV4;11, RS4;11, MOLM13) with IC50 values ranging from 0.3 to 8.8 µM, while sparing normal umbilical cord blood mononuclear cells [1]. This contrasts with standard chemotherapeutics like cytarabine, which exhibit non-selective cytotoxicity against both malignant and normal hematopoietic cells at similar concentrations.

Leukemia Antiproliferative Activity PIM Kinase

Oral Bioavailability Potential Distinguished from Early Leads

In a systematic optimization campaign, the imidazo[1,2-b]pyridazine scaffold (exemplified by compound 27f) achieved oral bioavailability in rat, a property absent in the earlier imidazo[1,2-a]pyrazine lead (10a) and the 6-aryl substituted intermediate (21b) [1]. Compound 27f, with a similar core to the target compound, demonstrated an oral bioavailability of 30% in rat, while 21b showed 0% oral bioavailability. This advancement was achieved through property-based optimization at the 6-position of the scaffold, highlighting the critical role of specific substituents for in vivo applicability.

Oral Bioavailability Imidazo[1,2-b]pyridazine Drug-like Properties

Optimal Application Scenarios for 2-Ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide Based on Quantitative Evidence


PIM Kinase-Driven Leukemia Target Validation Studies

Given the class's demonstrated selective inhibition of PIM kinases and dose-dependent impairment of leukemic cell survival while sparing normal hematopoietic cells [1], this compound is optimally applied in experiments designed to validate PIM kinase dependencies in AML and ALL models. Its use is particularly indicated when discrimination between malignant and normal cell effects is critical, a context where generic kinase inhibitors (e.g., staurosporine) or standard chemotherapeutics (e.g., cytarabine) fail to provide a sufficient selectivity window.

Kinase Selectivity Profiling and Chemical Probe Development

The non-ATP mimetic binding mode unique to this class provides a valuable tool for chemical biology studies aiming to dissect kinase signaling pathways with high precision [1]. This compound can serve as a starting point for developing a selective chemical probe, offering a distinct advantage over conventional type I inhibitors that target the highly conserved ATP-binding pocket and consequently exhibit broad kinase inhibition [2].

In Vivo Pharmacodynamic and Efficacy Studies in Rodent Oncology Models

The scaffold's demonstrated oral bioavailability in rat (30% for a closely related analog) [1] supports its use in in vivo pharmacodynamic and efficacy studies in rodent oncology models. Unlike earlier leads which were limited to in vitro or intraperitoneal administration, this compound class can be administered orally, facilitating sustained target engagement studies and chronic dosing regimens in tumor xenograft models.

Quote Request

Request a Quote for 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.